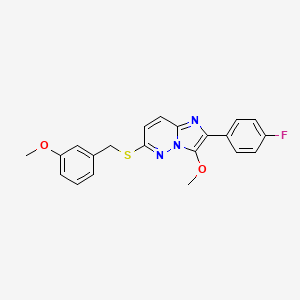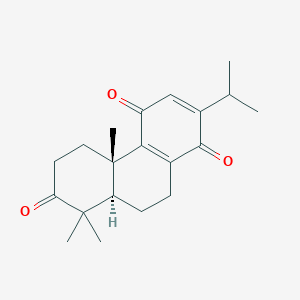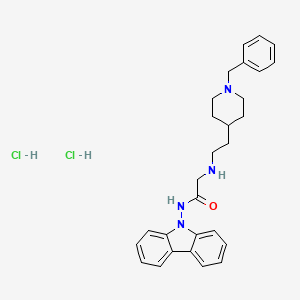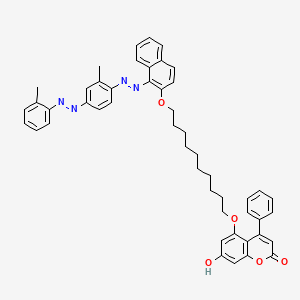
Tuberculosis inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tuberculosis Inhibitor 7 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of Mycobacterium tuberculosis, making it a valuable candidate for further research and development in tuberculosis treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Tuberculosis Inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s inhibitory effects.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be further explored for their therapeutic potential.
Applications De Recherche Scientifique
Tuberculosis Inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of tuberculosis inhibitors.
Biology: Researchers use this compound to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: The compound is being explored as a potential therapeutic agent for treating tuberculosis, especially in cases where traditional treatments are ineffective.
Industry: this compound is used in the development of new diagnostic tools and drug formulations to improve tuberculosis treatment outcomes.
Mécanisme D'action
The mechanism of action of Tuberculosis Inhibitor 7 involves targeting specific enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. The compound binds to key proteins, inhibiting their function and disrupting critical processes such as cell wall synthesis, energy production, and DNA replication. This leads to the eventual death of the bacterial cells and a reduction in the infection.
Comparaison Avec Des Composés Similaires
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that targets RNA polymerase.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production.
Uniqueness of Tuberculosis Inhibitor 7: this compound stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances the compound’s efficacy against drug-resistant strains of Mycobacterium tuberculosis.
Propriétés
Formule moléculaire |
C21H18FN3O2S |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3 |
Clé InChI |
RKPUYIBLTUCHSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)








![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
